5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-(4-butanoylpiperazin-1-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-6-22(29)27-11-13-28(14-12-27)24-19(15-25)26-23(32-24)21-10-9-18(31-21)16-30-20-8-5-4-7-17(20)2/h4-5,7-10H,3,6,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJGQYYWPRLANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Molecular Structure
The molecular formula of the compound is , and it features several functional groups, including an oxazole ring, a furan moiety, and a piperazine derivative. The presence of these groups is significant for the compound's biological interactions.
Structural Representation:
| Feature | Description |
|---|---|
| Molecular Weight | 396.48 g/mol |
| SMILES | CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)C#N |
| InChI Key | YINPRILNQVBYAR-UHFFFAOYSA-N |
Research indicates that compounds similar to this molecule often exhibit activity through various mechanisms, including:
- Receptor Modulation: Compounds with oxazole and piperazine structures frequently interact with neurotransmitter receptors, potentially modulating their activity.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of oxazole exhibit selective antibacterial properties against Gram-positive bacteria.
- Anticancer Potential: Some analogs have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
Antimicrobial Activity
A study conducted on related compounds demonstrated varying degrees of antibacterial efficacy. The minimal inhibitory concentrations (MICs) were determined against standard bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
| Compound C | Bacillus subtilis | 10 |
These results indicate that while some compounds exhibit significant antibacterial activity, others may be less effective.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of related oxazole derivatives on various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 5.0 | This compound |
| A549 (Lung) | 8.0 | This compound |
| HepG2 (Liver) | 6.0 | This compound |
These findings suggest that the compound has promising anticancer properties and warrants further investigation.
Study on Anticancer Properties
A recent study focused on the anticancer properties of oxazole derivatives, including the compound . The research highlighted its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects.
Key Findings:
- The compound demonstrated a significant reduction in cell viability in cancer cell lines compared to control.
- Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Study on Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of structurally similar compounds against a range of pathogens. The results indicated selective activity against Gram-positive bacteria with minimal effects on Gram-negative strains.
Key Observations:
- Compounds exhibited lower MIC values against Staphylococcus aureus compared to Escherichia coli.
- Structure–activity relationship analyses suggested that substituents on the oxazole ring significantly influence antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
